GRK6-IN-4 Exhibits a 13-Fold Lower Potency Than GRK6-IN-1, Defining Its Utility for Modulatory Studies
GRK6-IN-4 demonstrates an IC50 of 1.56 μM against GRK6 in biochemical assays . In direct comparison, GRK6-IN-1 (compound 18) exhibits a markedly higher potency with an IC50 of 120 nM [1]. This 13-fold difference in potency (1,560 nM vs. 120 nM) is a critical differentiator. Furthermore, GRK6-IN-1 has been reported to inhibit GRK6 with an IC50 as low as 3.8-8 nM in some studies, representing an up to ~400-fold increase in potency relative to GRK6-IN-4 .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.56 μM |
| Comparator Or Baseline | GRK6-IN-1: 120 nM (also reported as 3.8-8 nM in alternative assay conditions) |
| Quantified Difference | 13-fold lower potency (1,560 nM vs. 120 nM); up to ~400-fold difference when compared to the more potent 3.8-8 nM value |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
The lower potency of GRK6-IN-4 makes it suitable for applications requiring partial or modulatory inhibition of GRK6, whereas GRK6-IN-1 is optimized for near-complete target engagement.
- [1] TargetMol. GRK6-IN-1 Product Page. Cat. No.: T62518. View Source
